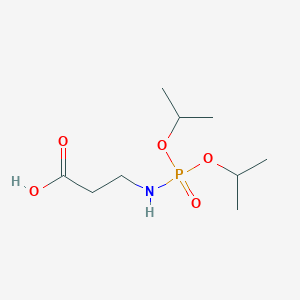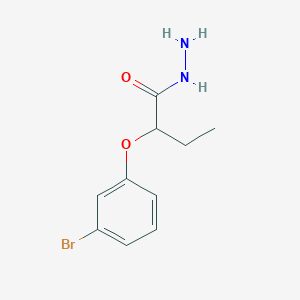
N-(diisopropoxyphosphoryl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diisopropoxyphosphoryl)-beta-alanine, commonly known as DIPBA, is a phosphonate compound that has gained attention in scientific research due to its unique properties. DIPBA is a potent inhibitor of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes.
Mecanismo De Acción
The mechanism of action of DIPBA involves the binding of the compound to the active site of carboxypeptidase A. The binding of DIPBA to the enzyme prevents the cleavage of carboxy-terminal amino acids from proteins, thereby inhibiting the activity of carboxypeptidase A. The inhibition of carboxypeptidase A by DIPBA leads to the accumulation of carboxy-terminal amino acids, which can have various physiological effects.
Biochemical and Physiological Effects
DIPBA has been shown to have various biochemical and physiological effects. The inhibition of carboxypeptidase A by DIPBA leads to the accumulation of carboxy-terminal amino acids, which can act as signaling molecules in various physiological processes such as blood clotting, inflammation, and wound healing. DIPBA has also been shown to inhibit the growth of various cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIPBA has several advantages for lab experiments. The compound is stable, easy to synthesize, and has a high purity level. DIPBA can be used to study the activity of carboxypeptidase A in various physiological processes. However, DIPBA has some limitations for lab experiments. The compound is highly toxic and can cause severe health hazards if not handled properly. Moreover, the use of DIPBA in vivo can lead to the accumulation of carboxy-terminal amino acids, which can have various physiological effects.
Direcciones Futuras
DIPBA research has several future directions. One of the significant directions is the study of the role of carboxypeptidase A in various physiological processes. DIPBA can be used to study the activity of carboxypeptidase A in various physiological processes such as blood clotting, inflammation, and wound healing. Moreover, DIPBA can be used to study the role of carboxypeptidase A in the growth of cancer cells. Another future direction is the development of DIPBA analogs with improved potency and selectivity. The development of DIPBA analogs can lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, DIPBA is a phosphonate compound that has gained attention in scientific research due to its unique properties. DIPBA is a potent inhibitor of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes. DIPBA has various biochemical and physiological effects and has several advantages and limitations for lab experiments. DIPBA research has several future directions, including the study of the role of carboxypeptidase A in various physiological processes and the development of DIPBA analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of DIPBA involves the reaction of diisopropyl phosphite with beta-alanine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of DIPBA as a white solid with a melting point of 134-136°C. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
DIPBA has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of DIPBA is in the study of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes such as blood clotting, inflammation, and wound healing. DIPBA inhibits the activity of carboxypeptidase A by binding to the active site of the enzyme, thereby preventing the cleavage of carboxy-terminal amino acids from proteins.
Propiedades
IUPAC Name |
3-[di(propan-2-yloxy)phosphorylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO5P/c1-7(2)14-16(13,15-8(3)4)10-6-5-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBYWTZSFUBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NCCC(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diisopropoxyphosphorylamino)Propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone](/img/structure/B4884148.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4884152.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B4884156.png)
![methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4884162.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4884180.png)
![2-[benzoyl(2-naphthylsulfonyl)amino]phenyl benzoate](/img/structure/B4884181.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884189.png)


![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)
![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)